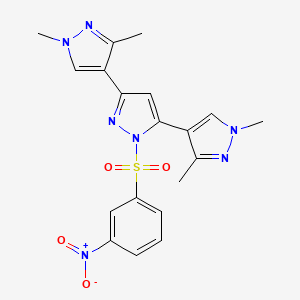
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole is a complex organic compound that features multiple pyrazole rings and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1,3-dimethylpyrazole through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the pyrazole derivative with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the coupling of the sulfonylated pyrazole with another pyrazole ring is carried out using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl sulfonyl group can interact with biological macromolecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole: Lacks the nitrophenyl sulfonyl group.
1-(3-nitrophenyl)sulfonylpyrazole: Contains only one pyrazole ring.
Properties
Molecular Formula |
C19H19N7O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C19H19N7O4S/c1-12-16(10-23(3)20-12)18-9-19(17-11-24(4)21-13(17)2)25(22-18)31(29,30)15-7-5-6-14(8-15)26(27)28/h5-11H,1-4H3 |
InChI Key |
MCGPFRAAXWXQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CN(N=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921824.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921835.png)
![11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921842.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921844.png)
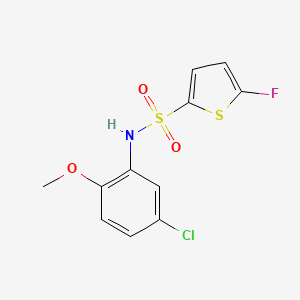
![5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![N-(4-methoxy-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921853.png)
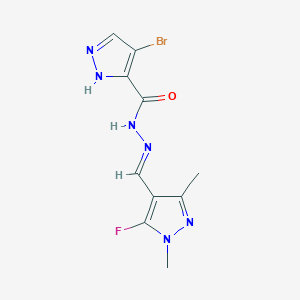
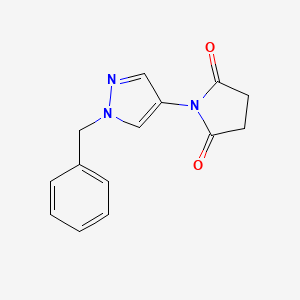
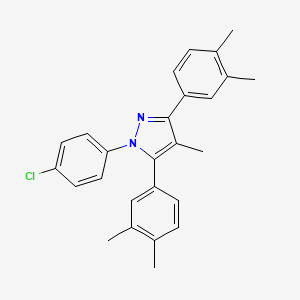
![(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10921878.png)
![1-benzyl-N-[1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10921884.png)
![5-Methyl-2-(methylsulfanyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10921885.png)
